

# In-Depth Selectivity Analysis of the Dual PI3K/mTOR Inhibitor PF-04979064

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## Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Cross-Reactivity of **PF-04979064**

**PF-04979064** is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2] This guide provides a detailed comparison of the cross-reactivity profile of **PF-04979064** against a panel of other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

## Potency and Selectivity Profile

**PF-04979064** demonstrates high affinity for its primary targets. The inhibitor exhibits  $K_i$  values of 0.13 nM, 0.111 nM, and 0.122 nM for PI3K $\alpha$ , PI3K $\gamma$ , and PI3K $\delta$ , respectively, and a  $K_i$  of 1.42 nM for mTOR.[3][4] This potent inhibition of multiple PI3K isoforms and mTOR underscores its intended dual-inhibitor activity.

To assess its selectivity, **PF-04979064** was screened against a panel of 36 other kinases at a concentration of 1  $\mu$ M. The results of this screening demonstrated a high degree of selectivity, with less than 25% inhibition observed for all kinases tested, indicating a favorable off-target profile at this concentration.[1]

## Quantitative Kinase Inhibition Data

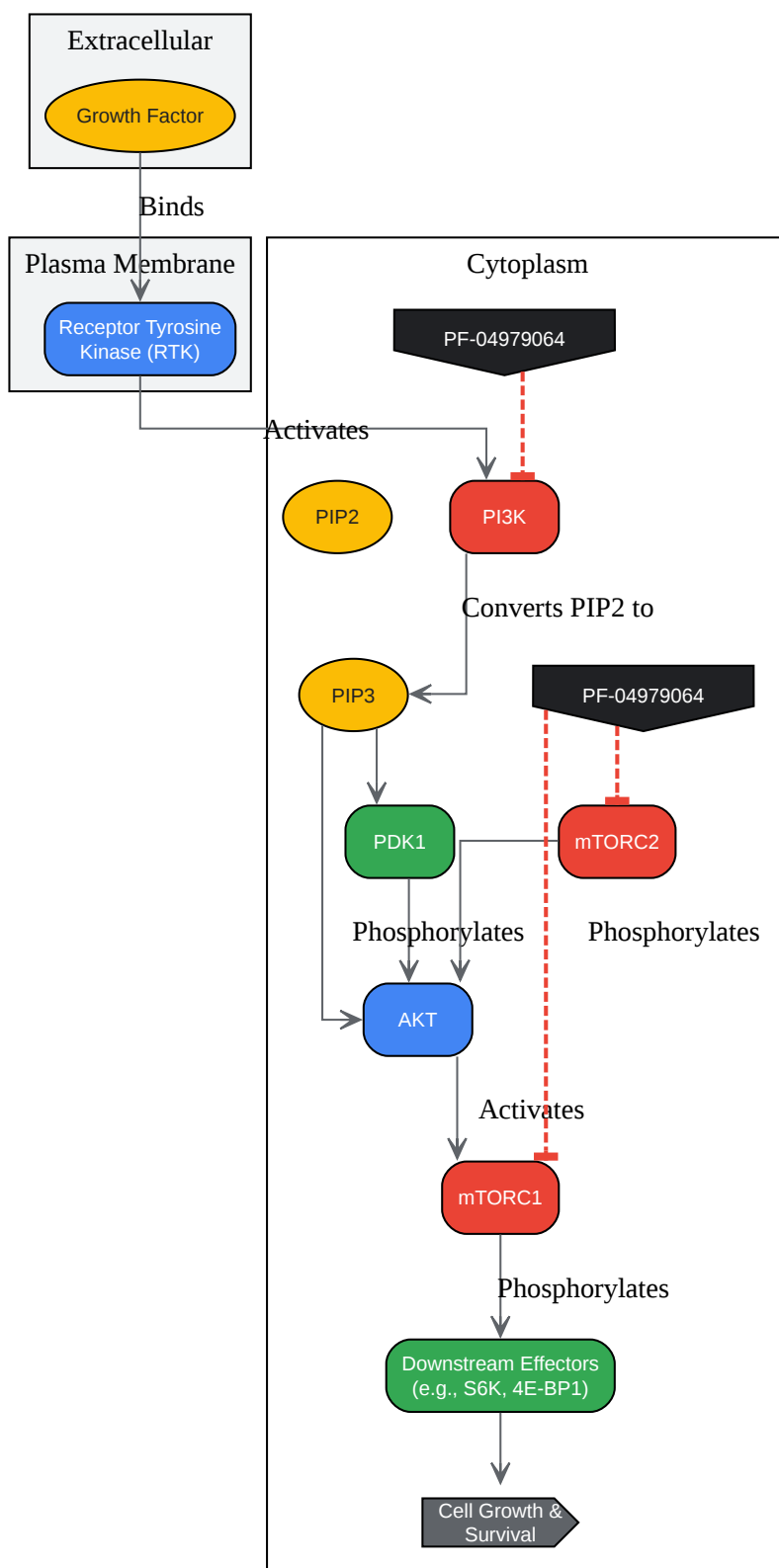
The following table summarizes the inhibitory activity of **PF-04979064** against its primary targets and a selection of off-target kinases.

| Kinase Target           | Inhibition Constant (Ki) | Percent Inhibition @ 1 $\mu$ M |
|-------------------------|--------------------------|--------------------------------|
| Primary Targets         |                          |                                |
| PI3K $\alpha$           | 0.13 nM                  | Not Applicable                 |
| PI3K $\gamma$           | 0.111 nM                 | Not Applicable                 |
| PI3K $\delta$           | 0.122 nM                 | Not Applicable                 |
| mTOR                    | 1.42 nM                  | Not Applicable                 |
| Off-Target Kinase Panel |                          |                                |
| Representative Kinases  | Not Determined           | <25%                           |

Note: The specific percentage of inhibition for each of the 36 off-target kinases is not publicly detailed but is reported as being collectively less than 25% at a 1  $\mu$ M concentration.[\[1\]](#)

## PI3K/AKT/mTOR Signaling Pathway and Inhibition by PF-04979064

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. **PF-04979064** exerts its therapeutic effect by inhibiting two key kinases in this pathway: PI3K and mTOR. The following diagram illustrates the pathway and the points of inhibition by **PF-04979064**.



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Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by **PF-04979064**.

## Experimental Protocols

The determination of kinase inhibition by **PF-04979064** is typically performed using in vitro kinase assays. A general methodology for such an assay is described below.

### In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) or inhibition constant (K<sub>i</sub>) of **PF-04979064** against a specific kinase.

Materials:

- Purified recombinant kinase
- Kinase-specific substrate (peptide or protein)
- **PF-04979064** (or other test compounds) serially diluted in DMSO
- ATP (adenosine triphosphate)
- Kinase assay buffer (e.g., containing HEPES, MgCl<sub>2</sub>, DTT, and BSA)
- Detection reagents (e.g., for measuring ADP production or substrate phosphorylation)
- 384-well assay plates

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **PF-04979064** in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
- **Reaction Setup:** Add the diluted **PF-04979064**, the purified kinase, and the kinase-specific substrate to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and background (no kinase).
- **Initiation of Reaction:** Initiate the kinase reaction by adding a solution of ATP to each well.

- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
  - Luminescence-based ADP detection: Quantify the amount of ADP produced, which is directly proportional to kinase activity.
  - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use antibodies specific to the phosphorylated substrate to measure the extent of the reaction. Common platforms include HTRF® and LanthaScreen®.
- Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value. The K<sub>i</sub> value can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

This guide provides a comprehensive overview of the cross-reactivity profile of **PF-04979064**, offering valuable data and methodologies for researchers in the field of drug discovery and development. The high potency and selectivity of **PF-04979064** for the PI3K/mTOR pathway make it a valuable tool for investigating the roles of this critical signaling cascade in health and disease.

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